molecular formula C12H19BF4N6 B13832581 4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate

4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate

Cat. No.: B13832581
M. Wt: 334.13 g/mol
InChI Key: BEVQJAFJTOQIDU-UHFFFAOYSA-O
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Description

5-[[4-(Dimethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium tetrafluoroborate(1-) is a chemical compound with the molecular formula C12H19BF4N6 and a molecular weight of 334.124 g/mol . This compound is known for its unique structure, which includes a triazolium ring and an azo group, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 5-[[4-(Dimethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium tetrafluoroborate(1-) typically involves the reaction of 4-(dimethylamino)aniline with a diazonium salt, followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-[[4-(Dimethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium tetrafluoroborate(1-) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[[4-(Dimethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium tetrafluoroborate(1-) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 5-[[4-(Dimethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium tetrafluoroborate(1-) involves its interaction with molecular targets such as enzymes and proteins. The azo group can undergo reduction to form amines, which can then interact with various biological pathways. The triazolium ring can also participate in nucleophilic substitution reactions, leading to the formation of different products that can affect biological systems .

Comparison with Similar Compounds

Similar compounds to 5-[[4-(Dimethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium tetrafluoroborate(1-) include:

The uniqueness of 5-[[4-(Dimethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium tetrafluoroborate(1-) lies in its combination of the azo group and the triazolium ring, which provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C12H19BF4N6

Molecular Weight

334.13 g/mol

IUPAC Name

4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N,N-dimethylaniline;tetrafluoroborate

InChI

InChI=1S/C12H18N6.BF4/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;2-1(3,4)5/h5-9,12H,1-4H3;/q;-1/p+1

InChI Key

BEVQJAFJTOQIDU-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.C[NH+]1C(N(C=N1)C)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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